Cas no 53823-10-2 (Trifloroside)

Trifloroside structure
Trifloroside structure
Nome del prodotto:Trifloroside
Numero CAS:53823-10-2
MF:C35H42O20
MW:782.696
CID:2001636
PubChem ID:101688128

Trifloroside Proprietà chimiche e fisiche

Nomi e identificatori

    • Trifloroside
    • Benzoic acid, 3-(beta-D-glucopranosyloxy)-2-hydroxy-, ester with 5-ethenyl-4,4a,5,6-tetrahydro-6-((2,3,6-tri-O-acetyl-beta-D-glucopyranosyl)oxy)-1H,3H-pyrano(3,4-c)pyran-1-one, (4aS-(4aalpha,5beta,6alpha))-
    • DTXSID901317839
    • HY-N8837
    • [(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]oxan-3-yl] 2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
    • AKOS040762450
    • (2S,3R,4S,5R,6R)-6-(Acetoxymethyl)-5-((2-hydroxy-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoyl)oxy)-2-(((4aS,5R,6S)-1-oxo-5-vinyl-4,4a,5,6-tetrahydro-1H,3H-pyrano[3,4-c]pyran-6-yl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate
    • (4aS,5R,6S)-1-oxo-5-vinyl-4,4a,5,6-tetrahydro-1H,3H-pyrano[3,4-c]pyran-6-yl 2,3,6-tri-O-acetyl-4-O-[3-(beta-D-glucopyranosyloxy)-2-hydroxybenzoyl]-beta-D-glucopyranoside
    • FS-8812
    • CS-0149150
    • 53823-10-2
    • 1H,3H-Pyrano[3,4-c]pyran-1-one, 5-ethenyl-4,4a,5,6-tetrahydro-6-[[2,3,6-tri-O-acetyl-4-O-[3-(beta-D-glucopyranosyloxy)-2-hydroxybenzoyl]-beta-D-glucopyranosyl]oxy]-, (4aS,5R,6S)-
    • CHEBI:132850
    • (2S,3R,4S,5R,6S)-6-(((3S,4S,4as)-4-ethenyl-8-oxo-3H,4H,4ah,5H,6H,8H-pyrano(3,4-c)pyran-3-yl)oxy)-4,5-bis(acetyloxy)-2-((acetyloxy)methyl)oxan-3-yl 2-hydroxy-3-(((2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)benzoic acid
    • ((2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(((3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano(3,4-c)pyran-3-yl)oxy)oxan-3-yl) 2-hydroxy-3-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxybenzoate
    • (4aS,5R,6S)-1-oxo-5-vinyl-4,4a,5,6-tetrahydro-1H,3H-pyrano(3,4-c)pyran-6-yl 2,3,6-tri-O-acetyl-4-O-(3-(beta-D-glucopyranosyloxy)-2-hydroxybenzoyl)-beta-D-glucopyranoside
    • (2R,3R,4S,5R,6S)-6-{[(3S,4R,4aS)-4-ethenyl-8-oxo-3H,4H,4aH,5H,6H-pyrano[3,4-c]pyran-3-yl]oxy}-4,5-bis(acetyloxy)-2-[(acetyloxy)methyl]oxan-3-yl 2-hydroxy-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoate
    • (2S,3R,4S,5R,6S)-6-{[(3S,4S,4as)-4-ethenyl-8-oxo-3H,4H,4ah,5H,6H,8H-pyrano[3,4-c]pyran-3-yl]oxy}-4,5-bis(acetyloxy)-2-[(acetyloxy)methyl]oxan-3-yl 2-hydroxy-3-{[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoic acid
    • Inchi: InChI=1S/C35H42O20/c1-5-17-18-9-10-46-31(44)20(18)12-48-33(17)55-35-30(50-16(4)39)29(49-15(3)38)28(23(53-35)13-47-14(2)37)54-32(45)19-7-6-8-21(24(19)40)51-34-27(43)26(42)25(41)22(11-36)52-34/h5-8,12,17-18,22-23,25-30,33-36,40-43H,1,9-11,13H2,2-4H3/t17-,18+,22-,23-,25-,26+,27-,28-,29+,30-,33+,34-,35+/m1/s1
    • Chiave InChI: RMBMLYUFYBZPCX-XQARLGSBSA-N
    • Sorrisi: O1[C@@H](O[C@@H]2OC=C3[C@]([C@H]2C=C)(CCOC3=O)[H])[C@H](OC(=O)C)[C@@H](OC(=O)C)[C@H](OC(=O)C4=C(O)C(O[C@@H]5O[C@@H]([C@@H](O)[C@H](O)[C@H]5O)CO)=CC=C4)[C@H]1COC(=O)C CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@@H]3CCOC(=O)C3=CO2)C=C)OC(=O)C)OC(=O)C)OC(=O)c4cccc(c4O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Proprietà calcolate

  • Massa esatta: 782.22694372g/mol
  • Massa monoisotopica: 782.22694372g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 20
  • Conta atomi pesanti: 55
  • Conta legami ruotabili: 16
  • Complessità: 1450
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 13
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 279Ų
  • XLogP3: 0.5

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.5±0.1 g/cm3
  • Punto di ebollizione: 926.2±65.0 °C at 760 mmHg
  • Punto di infiammabilità: 284.7±27.8 °C
  • Pressione di vapore: 0.0±0.3 mmHg at 25°C

Trifloroside Informazioni sulla sicurezza

Trifloroside Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
ChemFaces
CFN96606-10mg
Trifloroside
53823-10-2 >=98%
10mg
$288 2021-07-22
ChemFaces
CFN96606-10mg
Trifloroside
53823-10-2 >=98%
10mg
$288 2023-09-19
TargetMol Chemicals
TN5176-25mg
Trifloroside
53823-10-2
25mg
¥ 504 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T90360-5mg
Trifloroside
53823-10-2 ,98.0%
5mg
¥5600.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T90360-5 mg
Trifloroside
53823-10-2
5mg
¥5600.0 2021-09-07
TargetMol Chemicals
TN5176-25 mg
Trifloroside
53823-10-2 98%
25mg
¥ 504 2023-07-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5176-25 mg
Trifloroside
53823-10-2
25mg
¥504.00 2022-04-26

Trifloroside Letteratura correlata

Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD